molecular formula C18H24N2O6 B6288578 Boc-Phe(4-NH-Alloc) CAS No. 2418594-31-5

Boc-Phe(4-NH-Alloc)

Cat. No.: B6288578
CAS No.: 2418594-31-5
M. Wt: 364.4 g/mol
InChI Key: WYEIXFHHGFGIKD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Phe(4-NH-Alloc) is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenylalanine (Phe) residue, and an allyloxycarbonyl (Alloc) protecting group on the amino group. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe(4-NH-Alloc) typically involves the protection of the amino group of phenylalanine with the Boc group and the protection of the side-chain amino group with the Alloc group. The process generally includes the following steps:

    Protection of the α-amino group: The α-amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the side-chain amino group: The side-chain amino group is protected using allyl chloroformate (Alloc-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of Boc-Phe(4-NH-Alloc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Phe(4-NH-Alloc) undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc and Alloc protecting groups under acidic or basic conditions.

    Amidation reactions: Formation of amide bonds with carboxylic acids or acid chlorides.

    Substitution reactions: Replacement of the Alloc group with other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium catalysts for Alloc removal.

    Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

    Substitution: Various nucleophiles in the presence of bases.

Major Products

    Deprotected phenylalanine derivatives: After removal of Boc and Alloc groups.

    Amides: Formed through amidation reactions with carboxylic acids or acid chlorides.

Scientific Research Applications

Boc-Phe(4-NH-Alloc) is widely used in scientific research due to its versatility:

    Chemistry: Used in peptide synthesis and as a building block for complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Boc-Phe(4-NH-Alloc) primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Alloc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-Phe(4-NH-Cbz): Features a benzyloxycarbonyl (Cbz) protecting group instead of Alloc.

    Fmoc-Phe(4-NH-Alloc): Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    Cbz-Phe(4-NH-Alloc): Combines Cbz and Alloc protecting groups.

Uniqueness

Boc-Phe(4-NH-Alloc) is unique due to its combination of Boc and Alloc protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly valuable in complex synthetic routes.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEIXFHHGFGIKD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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